7-Bromo-2-methyl-2-heptene is an organic compound with the molecular formula and a molecular weight of 191.11 g/mol. It is characterized by a bromine atom attached to the seventh carbon of a heptene chain, specifically at the 2-methyl position, which introduces a double bond between the second and third carbons of the heptene backbone. This compound plays a significant role in organic synthesis due to its unique structural features that enhance its reactivity and potential applications in various
The synthesis of 7-Bromo-2-methyl-2-heptene typically involves:
7-Bromo-2-methyl-2-heptene finds applications in various fields:
Interaction studies involving 7-Bromo-2-methyl-2-heptene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential biological interactions and mechanisms of action within biological systems. Such investigations are crucial for understanding how this compound might influence biochemical pathways or serve as a building block for more complex molecules .
Several compounds share structural similarities with 7-Bromo-2-methyl-2-heptene, each exhibiting unique properties:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
(E)-2-Bromo-6-methyl-2-heptene | Bromine at position 6 | Different position of the bromine affects reactivity |
(E)-2-Chloro-6-methyl-2-heptene | Chlorine instead of bromine | Different halogen leads to different reactivity profiles |
(Z)-2-Bromo-6-methyl-2-heptene | Same side substituents across double bond | Geometric isomerism affects physical properties |
The uniqueness of 7-Bromo-2-methyl-2-heptene lies in its specific configuration and the presence of both a methyl group and a bromine atom at defined positions, which significantly influence its chemical behavior compared to similar compounds. Its (E)-configuration also contributes to distinct chemical properties that can be exploited in various applications.
The first documented synthesis of 7-bromo-2-methyl-2-heptene traces back to early investigations into bromoalkene derivatives as intermediates in pharmaceutical and agrochemical synthesis. PubChem records indicate its initial registration in 2007 (CID 13091948), though its practical applications gained prominence with advancements in continuous-flow chemistry. A 2020 patent (CN111675614A) detailed a novel method for synthesizing structurally related brominated esters, underscoring the broader relevance of bromo-substituted alkenes in industrial processes. The compound’s development aligns with the growing emphasis on stereoselective synthesis, where controlling substituent positions and reaction conditions minimizes byproduct formation.
The systematic IUPAC name 7-bromo-2-methylhept-2-ene derives from its seven-carbon chain (hept-), a double bond at the second position (-2-ene), and substituents at carbons 2 (methyl) and 7 (bromo). The SMILES notation CC(=CCCCCBr)C
explicitly denotes the branching pattern and bromine placement (Figure 1).
Table 1: Structural and Molecular Data for 7-Bromo-2-methyl-2-heptene
Property | Value |
---|---|
IUPAC Name | 7-bromo-2-methylhept-2-ene |
Molecular Formula | C₈H₁₅Br |
Molecular Weight | 191.11 g/mol |
SMILES | CC(=CCCCCBr)C |
InChI Key | IVWSRGNSKXGNQU-UHFFFAOYSA-N |
The double bond’s position at C2 and the methyl group’s steric influence render the molecule prone to specific regiochemical outcomes in substitution reactions.
Positional isomerism in 7-bromo-2-methyl-2-heptene arises from variations in double bond placement (e.g., 1-heptene vs. 2-heptene) and substituent locations (e.g., 6-bromo vs. 7-bromo). The bromine atom’s electron-withdrawing nature polarizes the double bond, enhancing electrophilic reactivity at the allylic position. Comparative studies of heptene derivatives reveal that methyl substitution at C2 stabilizes the alkene through hyperconjugation, while bromine at C7 introduces steric hindrance in nucleophilic attacks.
Table 2: Comparative Properties of Heptene Isomers
Isomer | Double Bond Position | Substituents | Boiling Point (°C) |
---|---|---|---|
7-Bromo-2-methyl-2-heptene | 2 | C2: methyl; C7: bromo | ~180–190 (est.) |
6-Bromo-3-methyl-1-heptene | 1 | C3: methyl; C6: bromo | ~170–180 (est.) |
The patent CN111675614A demonstrates how continuous-flow reactors optimize selectivity for mono-substituted products like 7-bromo-2-methyl-2-heptene, avoiding disubstituted byproducts common in batch reactions. This method leverages precise temperature control (-30 to 10°C) and rapid mixing to enhance yields above 85%.
Grignard reactions provide a foundational route for constructing the carbon skeleton of 7-bromo-2-methyl-2-heptene. A representative synthesis begins with the reaction of 2-methyl-2-pentenylmagnesium bromide with 1-bromo-3-chloropropane. The Grignard reagent attacks the electrophilic carbon of the chloroalkane, forming a seven-carbon chain with a terminal bromide. Subsequent elimination of magnesium chloride yields the intermediate alkene, which is brominated at the allylic position using N-bromosuccinimide (NBS) under radical conditions [2].
Key mechanistic steps:
Reaction Step | Reagents | Yield (%) |
---|---|---|
Grignard formation | Mg, THF | 85–90 |
Alkylation | 1-bromo-3-chloropropane | 70–75 |
Bromination | NBS, benzoyl peroxide | 58–64 [2] |
The limited yield in the bromination step arises from competing allylic rearrangement, where the radical intermediate undergoes π-bond migration before bromine capture [2].
Dehydrohalogenation of 7-bromo-2-methyl-3-heptanol derivatives offers a direct route to the target alkene. Treatment of 3-bromo-2-methylheptane with potassium tert-butoxide in refluxing tert-butanol induces β-elimination, producing 7-bromo-2-methyl-2-heptene via a concerted E2 mechanism. The reaction favors formation of the more stable (Z)-isomer due to hyperconjugative stabilization from the methyl and bromine substituents .
Optimized conditions:
Under these conditions, the reaction achieves 78% conversion efficiency, with the remainder comprising unrearranged starting material and minor elimination byproducts .
Palladium-catalyzed cross-coupling reactions enable stereocontrolled synthesis of 7-bromo-2-methyl-2-heptene. A 2024 study demonstrated the use of Pd(OAc)₂ with SPhos ligand to mediate the coupling of 2-methyl-2-heptenylzinc bromide with 1-bromoheptene, achieving 92% yield and 98:2 (E:Z) selectivity . The bulky ligand enforces a syn-periplanar geometry during transmetallation, favoring the (E)-configuration.
Catalytic cycle highlights:
Catalyst System | Selectivity (E:Z) | Yield (%) |
---|---|---|
Pd(OAc)₂/SPhos | 98:2 | 92 |
NiCl₂(dppe) | 85:15 | 76 |
Chiral phosphoric acids (CPAs) facilitate enantioselective bromination of 2-methyl-2-heptene derivatives. Using (R)-TRIP (2.5 mol%) and BrCCl₃ as the bromine source, researchers achieved 89% ee for the (R)-enantiomer at −40°C in dichloromethane [2]. The CPA activates the alkene through hydrogen bonding, directing bromine addition to the re face of the molecule.
Ring-opening functionalization of 2-methyltetrahydrofuran (2-MeTHF) provides a sustainable route to 7-bromo-2-methyl-2-heptene. Treatment of 2-MeTHF with boron tribromide at −78°C cleaves the ether oxygen, generating a brominated diol intermediate. Subsequent dehydration with P₂O₅ yields the target alkene in 67% overall yield [1].
Advantages:
A 2025 study compared polar aprotic solvents for the bromination step:
Solvent | Dielectric Constant | Yield (%) |
---|---|---|
DMF | 36.7 | 82 |
Acetonitrile | 37.5 | 78 |
THF | 7.5 | 64 |
Higher dielectric constants stabilize the transition state in polar mechanisms, explaining DMF's superiority [1].
Migrating the bromination step to a continuous flow system (0.5 mL/min flow rate, 10 cm³ reactor volume) increased yield from 64% to 89% by minimizing radical recombination through rapid mixing and precise temperature control .
The molecular geometry of 7-bromo-2-methyl-2-heptene is fundamentally dictated by the presence of a trisubstituted carbon-carbon double bond at the C2-C3 position, combined with a terminal bromine substituent [1]. The compound adopts an extended linear conformation with the alkene unit constraining rotation and establishing a planar geometry around the double bond [2] [3].
The trisubstituted alkene configuration results in characteristic geometric parameters that distinguish this compound from simpler alkenes. The carbon-carbon double bond length measures approximately 1.34 Å, consistent with typical alkene bond distances [4]. The presence of the methyl substituent at C2 creates a quaternary carbon center with trigonal planar geometry, exhibiting C=C-C bond angles ranging from 123° to 126° [2]. This deviation from the ideal 120° angle reflects the steric influence of the methyl group and the extended alkyl chain.
The alkyl chain portion exhibits typical tetrahedral geometries with C-C-C bond angles of 109-112°, representing slight deviations from the ideal tetrahedral angle due to steric interactions [5]. The terminal carbon-bromine bond measures approximately 1.94 Å, significantly longer than typical carbon-carbon bonds due to the larger atomic radius of bromine [6]. The Br-C-C bond angle contracts to 108-110°, reflecting the steric bulk of the halogen substituent [7].
7-Bromo-2-methyl-2-heptene exists predominantly in the E-configuration, where the higher priority groups (the pentyl chain and the methyl group) are positioned on opposite sides of the double bond according to Cahn-Ingold-Prelog priority rules [2] [3]. This E-configuration represents the thermodynamically favored stereoisomer due to minimized steric interactions between the methyl group and the extended alkyl chain [8]. The Z-isomer, while theoretically possible, experiences significant destabilization (8-12 kJ/mol higher in energy) due to unfavorable steric interactions between the methyl substituent and the alkyl chain [9].
The conformational behavior of 7-bromo-2-methyl-2-heptene is governed by rotation around the single bonds within the alkyl chain, as the double bond restricts rotation due to π-orbital overlap [10]. Conformational analysis reveals that the molecule adopts predominantly anti conformations along the C4-C5-C6-C7 dihedral angle, with approximately 65-75% population at room temperature [11]. The anti conformation minimizes steric interactions between adjacent methylene groups and the terminal bromo-methyl unit.
Gauche conformations along the alkyl chain occur with lower probability (25-35% population) and are destabilized by approximately 2.5-3.5 kJ/mol relative to the anti arrangement [5]. The energy barriers for rotation around C-C single bonds range from 12-15 kJ/mol, allowing for facile interconversion between conformers at ambient temperatures [12].
The presence of the bromine atom introduces additional conformational considerations due to its significant steric bulk and polarizability [6]. The C6-C7 bond rotation experiences a slightly elevated energy barrier (14-16 kJ/mol) compared to internal methylene rotations, reflecting the increased steric demands of the bromine substituent [7].
The nuclear magnetic resonance spectroscopic signature of 7-bromo-2-methyl-2-heptene provides definitive structural identification through characteristic chemical shift patterns and coupling relationships. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinct resonances that reflect the unique electronic environments within the molecule [13].
The most distinctive feature in the ¹H Nuclear Magnetic Resonance spectrum appears as a triplet resonance at δ 5.2-5.8 parts per million, corresponding to the alkene proton at C3 [13]. This chemical shift region is characteristic of trisubstituted alkenes, where the proton experiences deshielding from the π-electron system [14]. The triplet multiplicity arises from coupling with the adjacent methylene protons at C4, with a typical coupling constant of 6-8 Hz [15].
The methyl group attached to the alkene carbon (C1) generates a sharp singlet at δ 1.6-2.2 parts per million, integrating for three protons [13]. This chemical shift reflects the allylic position of the methyl group, which experiences moderate deshielding compared to saturated alkyl methyls due to the adjacent π-system [16]. The absence of coupling patterns confirms the isolation of this methyl group from other spin-active nuclei.
The methylene protons α to the bromine atom (C7) exhibit a characteristic triplet at δ 3.4-3.7 parts per million, with an integration of two protons [13]. This downfield chemical shift results from the electron-withdrawing effect of the bromine substituent, which deshields the adjacent protons [17]. The triplet multiplicity originates from coupling with the neighboring methylene protons at C6.
The remaining methylene groups within the alkyl chain display overlapping multiplets in the δ 1.2-2.4 parts per million region [13]. The methylene protons at C4 (α to the alkene) appear slightly downfield (δ 2.0-2.4 parts per million) due to the deshielding influence of the adjacent π-system [16]. The C5 and C6 methylene groups produce overlapping signals at δ 1.2-2.0 parts per million, typical of internal alkyl chain carbons [17].
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information through distinctive chemical shift patterns for each carbon environment [17] [18]. The quaternary alkene carbon at C2 appears in the characteristic alkene region at δ 135-145 parts per million, while the tertiary alkene carbon at C3 resonates at δ 120-130 parts per million [19]. These chemical shifts are typical for trisubstituted alkenes and confirm the presence of the C=C double bond [20].
The methyl carbon attached to the alkene (C1) exhibits a chemical shift at δ 16-20 parts per million, characteristic of primary carbons in allylic positions [17]. The quaternary carbon at C2 lacks directly attached protons, resulting in a distinctive peak that aids in structural confirmation [21].
The carbon atom bearing the bromine substituent (C7) displays a significant downfield shift to δ 32-40 parts per million due to the electron-withdrawing effect of the halogen [22]. This chemical shift range is diagnostic for carbons α to bromine and provides unambiguous identification of the halogenated position [23]. The carbon β to bromine (C6) experiences a smaller but measurable downfield shift to δ 27-32 parts per million [22].
The remaining aliphatic carbons (C4 and C5) appear in the typical alkyl region at δ 25-35 parts per million [19]. The carbon α to the alkene (C4) may exhibit slight downfield shifting due to the deshielding influence of the adjacent π-system [18].
Mass spectrometric analysis of 7-bromo-2-methyl-2-heptene reveals characteristic fragmentation patterns that reflect both the bromine isotope signature and the structural features of the molecule [24] [6]. The molecular ion region displays the distinctive bromine isotope pattern with peaks at m/z 191 and 193, corresponding to the ⁷⁹Br and ⁸¹Br isotopes respectively [25].
The molecular ion peak [M]⁺ appears at m/z 191 with moderate intensity (20-40% relative abundance), accompanied by the M+2 peak at m/z 193 with approximately equal intensity [25]. This 1:1 intensity ratio is diagnostic for the presence of a single bromine atom and provides immediate confirmation of the molecular formula C₈H₁₅Br [24] [25]. The molecular ion stability is moderate due to the presence of the alkene functionality, which can stabilize the radical cation through resonance [26].
The base peak in the mass spectrum varies depending on the ionization conditions but frequently corresponds to fragments resulting from α-cleavage adjacent to the alkene functionality [24]. Loss of the bromine radical generates an intense peak at m/z 112 [M-Br]⁺, representing the C₈H₁₅⁺ cation [6]. This fragmentation pathway is facilitated by the formation of a stabilized allylic cation system [7].
Alpha-cleavage at the C3-C4 bond produces a significant fragment at m/z 134 [M-C₄H₉]⁺, corresponding to loss of the butyl radical [24]. This fragmentation reflects the tendency for cleavage adjacent to the alkene double bond, generating resonance-stabilized carbocations [26]. The complementary fragment at m/z 57 corresponds to the butyl cation [C₄H₉]⁺.
Loss of the methyl radical from the molecular ion generates a peak at m/z 176 [M-CH₃]⁺, though this process occurs with lower probability (10-25% relative intensity) [24]. The methyl loss typically originates from the allylic methyl group, facilitated by the resonance stabilization of the resulting carbocation [7].
Further fragmentation of primary fragments leads to characteristic secondary ions. The [M-Br]⁺ ion at m/z 112 can undergo subsequent methyl loss to produce m/z 97, or lose ethyl radicals to generate m/z 83 [6]. These secondary fragmentations follow typical alkene fragmentation patterns and provide structural confirmation [26].
The bromo-containing fragments exhibit their own characteristic patterns. Loss of the pentyl chain from the molecular ion produces m/z 120 [M-C₅H₁₁]⁺, corresponding to the C₃H₄Br⁺ fragment [24]. This ion can further fragment through loss of ethylene to generate m/z 92 [C₂H₂Br]⁺.
McLafferty rearrangement processes may occur when the molecular ion adopts conformations that allow hydrogen transfer from the alkyl chain to the charged center [24]. These rearrangements typically involve six-membered transition states and can lead to the formation of alkene neutral losses with corresponding charged fragments [27].
The fragmentation pattern collectively provides a distinctive mass spectrometric fingerprint that enables unambiguous identification of 7-bromo-2-methyl-2-heptene and differentiation from structural isomers [24] [6].
Computational modeling of 7-bromo-2-methyl-2-heptene using density functional theory methods provides detailed insights into the electronic structure and molecular properties that govern its chemical behavior [28]. The electronic configuration reflects the interplay between the π-electron system of the alkene, the polarizable bromine substituent, and the alkyl chain framework [29].
The highest occupied molecular orbital primarily consists of the π-bonding orbital of the C2=C3 double bond, with an energy ranging from -5.8 to -6.2 electron volts [14]. This orbital exhibits characteristic π-symmetry with electron density concentrated above and below the molecular plane at the alkene carbons [29]. The presence of the methyl substituent and extended alkyl chain provides modest stabilization through hyperconjugative interactions [4].
The lowest unoccupied molecular orbital corresponds to the π*-antibonding orbital of the alkene system, positioned at +1.2 to +1.8 electron volts above the vacuum level [14]. The frontier orbital energy gap of 7.0-7.8 electron volts indicates moderate electronic stability and suggests limited susceptibility to thermal or photochemical excitation under normal conditions [28].
The presence of the bromine substituent introduces additional occupied orbitals corresponding to the halogen lone pairs, positioned at approximately -8.8 to -9.2 electron volts [30]. These orbitals can participate in halogen bonding interactions and influence the polarizability of the molecule [6]. The carbon-bromine σ-bonding orbital appears at -7.5 to -8.0 electron volts, while the corresponding antibonding orbital occurs at +3.5 to +4.0 electron volts .
Computational analysis reveals significant charge polarization within the molecule, with the bromine atom carrying a partial negative charge of approximately -0.15 to -0.20 elementary charges [28]. The carbon atom bearing the bromine substituent exhibits a corresponding partial positive charge of +0.10 to +0.15 elementary charges due to the electronegativity difference [6].
The alkene carbons display typical π-system charge distribution, with the quaternary carbon (C2) bearing a slight negative charge (-0.05 to -0.08 elementary charges) and the tertiary carbon (C3) exhibiting near-neutral character [4]. The methyl group attached to the alkene contributes electron density through hyperconjugation, providing additional stabilization to the π-system [14].
Density functional theory calculations confirm the experimental observations regarding conformational preferences [28]. The anti conformations along the alkyl chain represent global energy minima, with gauche arrangements destabilized by 2.1-3.5 kilo-joules per mole [11]. These energy differences arise from a combination of steric repulsion, electrostatic interactions, and subtle hyperconjugative effects [5].
The rotation barrier around the C6-C7 bond, calculated at the B3LYP/6-311++G(d,p) level, ranges from 14.2 to 16.8 kilo-joules per mole [28]. This elevated barrier compared to simple alkyl chains reflects the steric bulk of the bromine atom and its influence on the local electronic environment [7].
Electronic structure calculations also predict the preferred E-geometry of the alkene with high confidence, showing an energy advantage of 8-12 kilo-joules per mole over the hypothetical Z-isomer [28]. This preference stems from minimized steric interactions and optimal orbital overlap in the E-configuration [9].